![molecular formula C14H17N3O3 B2387971 N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide CAS No. 1258757-45-7](/img/structure/B2387971.png)
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mécanisme D'action
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide leads to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. It has also demonstrated good safety and tolerability in animal models. In addition to its anti-tumor activity, N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide is a highly selective BTK inhibitor with good potency and pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, its efficacy may be limited by resistance mechanisms, including mutations in the BTK gene or activation of alternative signaling pathways.
Orientations Futures
For N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide include clinical trials in patients with B-cell malignancies, as well as investigation of its potential applications in autoimmune diseases. Further studies are also needed to understand the mechanisms of resistance to N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide and to identify strategies to overcome it. Additionally, combination therapy with other targeted agents or immunotherapies may enhance the efficacy of N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide in the treatment of B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide involves a series of reactions starting from 1-cyanocyclobutane-1-carboxylic acid, which is converted to the corresponding amide via reaction with N-methylpropan-2-amine. The furan-3-yl formamide is then added to the amide via a coupling reaction to yield N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide inhibits BTK activity with high potency and selectivity, resulting in inhibition of downstream signaling pathways and apoptosis of B-cell malignancies. In vivo studies have demonstrated that N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has significant anti-tumor activity in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)-methylamino]-3-oxopropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17(14(10-15)5-2-6-14)12(18)3-7-16-13(19)11-4-8-20-9-11/h4,8-9H,2-3,5-7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJJSAVSJULSIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC(=O)C1=COC=C1)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

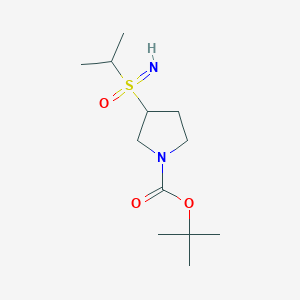
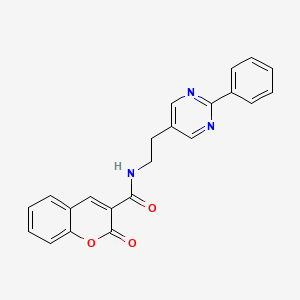
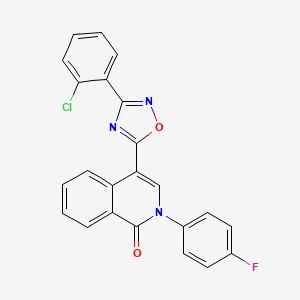

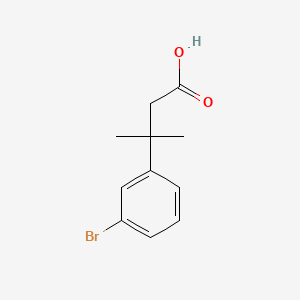
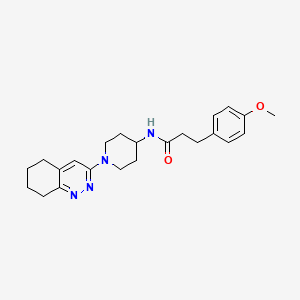
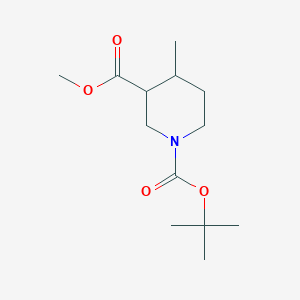
![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)
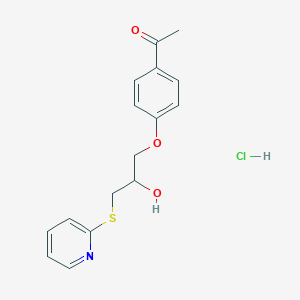
![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)

